molecular formula C7H14N2O2 B6172633 methyl 1-aminopiperidine-3-carboxylate CAS No. 2703780-14-5

methyl 1-aminopiperidine-3-carboxylate

Cat. No.: B6172633
CAS No.: 2703780-14-5
M. Wt: 158.2
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Description

Contextualization of Piperidine-Based Systems in Synthetic Strategies

Piperidine-based systems are fundamental components in the strategic planning of complex molecule synthesis. Their incorporation can influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile methods for constructing substituted piperidines is a central theme in contemporary synthetic chemistry. Strategies often focus on controlling stereochemistry at multiple centers, a challenge that has driven innovation in asymmetric catalysis and reaction design. The modular assembly of highly functionalized piperidines from simple precursors is a key objective for synthetic chemists aiming to generate libraries of compounds for drug discovery.

Strategic Importance of Aminopiperidine Esters as Synthetic Building Blocks

Aminopiperidine esters, a subclass of piperidine (B6355638) derivatives, are particularly valuable as synthetic building blocks. These bifunctional molecules contain both a nucleophilic amino group and an ester moiety, which can be orthogonally manipulated. The amino group can be a handle for peptide coupling, reductive amination, or arylation reactions, while the ester can be hydrolyzed, reduced, or converted into other functional groups like amides. This dual functionality allows for the divergent synthesis of a wide array of more complex structures from a common intermediate.

For instance, N-protected aminopiperidines are crucial intermediates in the synthesis of various pharmaceutical agents. The strategic placement of the amino and ester groups on the piperidine ring dictates the accessible chemical space and the potential applications of the resulting molecules. While 3-aminopiperidine derivatives have been extensively used, the 1-amino analogues, which are structurally derived from hydrazine (B178648), offer a different set of synthetic possibilities due to the unique reactivity of the N-N bond. These N-aminopiperidine systems can serve as precursors for a variety of heterocyclic scaffolds through cyclization and rearrangement reactions.

Evolution of Synthetic Paradigms for Substituted Piperidines

The synthesis of substituted piperidines has evolved significantly from classical methods. Early approaches often relied on the reduction of corresponding pyridine (B92270) precursors, which could require harsh conditions and offered limited control over stereochemistry. Modern synthetic paradigms have introduced more sophisticated and efficient strategies.

Recent advances include:

Catalytic Hydrogenation: The use of transition metal catalysts, such as rhodium, iridium, and palladium, has enabled the asymmetric hydrogenation of pyridinium (B92312) salts and other unsaturated precursors to yield enantiomerically enriched piperidines. sigmaaldrich.com

Cyclization Reactions: Intramolecular cyclization strategies, including aza-Diels-Alder reactions, radical-mediated cyclizations, and ring-closing metathesis, have become powerful tools for constructing the piperidine core with high levels of control. sigmaaldrich.com

Multicomponent Reactions: One-pot multicomponent reactions that bring together three or more simple starting materials to form complex piperidine structures have gained traction due to their high atom economy and operational simplicity.

Catalytic C-H Functionalization: A recent breakthrough involves a two-step process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis, allowing for the modular and efficient synthesis of complex piperidines and reducing the reliance on multi-step sequences and expensive precious metals.

These evolving methods provide chemists with a robust toolkit to access a diverse range of substituted piperidines for various applications.

Detailed Research Findings: Methyl 1-Aminopiperidine-3-carboxylate

Despite the broad importance of the piperidine scaffold, a thorough review of published scientific literature reveals that the specific compound This compound is not extensively documented. Its synthesis, reactivity, and applications have not been the subject of detailed investigation in peer-reviewed journals, in stark contrast to its well-studied regioisomers such as methyl 3-aminopiperidine-1-carboxylate.

This lack of specific research data means that experimental findings on its reactivity and use in multi-step syntheses are not available. However, its fundamental chemical properties can be derived from its structure, which features a hydrazine-derived N-amino group and a methyl ester at the C3 position. These functionalities suggest its potential as a versatile, albeit under-explored, bifunctional building block in organic synthesis. The N-amino group could be a site for derivatization or participation in cyclization reactions, while the ester provides a handle for modification into other functional groups.

Chemical Properties of this compound

The following table summarizes the basic chemical properties of the compound, derived from its structure. Experimental data such as melting point and boiling point are not available due to the lack of published characterization.

PropertyValue
IUPAC Name This compound
Chemical Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Canonical SMILES COC(=O)C1CN(CCC1)N
InChI Key OQDIMBEJTQJAGH-UHFFFAOYSA-N
Structure A piperidine ring with an amino group attached to the ring nitrogen (position 1) and a methyl carboxylate group at position 3.

This data is computationally derived or based on the chemical structure, as experimental data is not available in published literature.

Properties

CAS No.

2703780-14-5

Molecular Formula

C7H14N2O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Aminopiperidine 3 Carboxylate and Its Derivatives

De Novo Construction of the Piperidine (B6355638) Ring System

The creation of the piperidine ring from non-cyclic precursors, known as de novo synthesis, is a fundamental starting point for producing more complex derivatives.

Intramolecular cyclization is a primary method for forming the piperidine ring. nih.gov A notable approach is the Dieckmann condensation, which can be used to cyclize diesters into β-ketoesters, key intermediates that can be further processed to form piperidines. dtic.mil Another powerful technique is the intramolecular reductive amination of a δ-amino aldehyde or ketone, where the in-situ-formed imine or enamine is reduced to yield the piperidine ring. mdpi.com Additionally, radical-mediated cyclizations have been developed, for instance, using a cobalt(II) catalyst to cyclize linear amino-aldehydes. nih.gov Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, also provides a route to substituted piperidines. nih.gov

Reductive amination is a versatile and widely used one-pot reaction for substituting pre-existing piperidine rings, valued for its operational simplicity and the broad availability of starting materials. researchgate.net This intermolecular process typically involves reacting a piperidone with a primary or secondary amine, which forms an iminium ion intermediate that is subsequently reduced by an agent like sodium triacetoxyborohydride (B8407120) to yield the N-substituted piperidine. researchgate.netnih.gov This method is highly efficient for creating a diverse range of N-alkylated piperidine derivatives. nih.gov

Reaction TypeDescriptionKey Features
Intermolecular Reductive AminationReaction of a piperidone with an amine followed by reduction.One-pot procedure, operational simplicity, wide availability of reagents. researchgate.netnih.gov
Hydrogen Borrowing Annulation[5+1] annulation method involving condensation of amines with aldehydes or ketones.Forms two new bonds (C-N and C-C or two C-N). mdpi.com

Multi-component reactions (MCRs) provide a highly efficient means of assembling complex piperidine scaffolds by combining three or more reactants in a single step. nih.gov This approach is favored for its atom economy and ability to rapidly generate molecular diversity. researchgate.net The Hantzsch pyridine (B92270) synthesis, for example, can be adapted to produce dihydropyridines which are then reduced to the corresponding piperidines. Other notable MCRs include the Ugi and Petasis reactions, which allow for the creation of a wide array of functionalized piperidines by varying the initial components. nih.gov The strategic combination of MCRs with subsequent reaction steps can lead to highly complex and diverse molecular scaffolds. rug.nl

Stereoselective Synthesis of Methyl 1-Aminopiperidine-3-carboxylate Enantiomers

Given that the biological effects of chiral molecules are often specific to one enantiomer, developing methods for stereoselective synthesis is crucial.

The "chiral pool" consists of readily available, enantiomerically pure natural compounds, with amino acids being a prominent source. baranlab.org L-glutamic acid, for example, can be converted into enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step process involving esterification, reduction to a diol, and subsequent cyclization. niscpr.res.in Similarly, other amino acids like L-lysine serve as versatile starting materials for synthesizing enantiomerically pure substituted piperidines through a series of established chemical transformations that preserve the original stereocenter. whiterose.ac.uk This strategy leverages nature's chirality to build complex target molecules. youtube.com

Chiral PrecursorSynthetic StrategyTarget Molecule
L-Glutamic AcidEsterification, reduction, cyclizationEnantiomerically pure 3-(N-Boc amino) piperidine derivatives niscpr.res.in
L-LysineMulti-step transformationsEnantiomerically pure substituted piperidines whiterose.ac.uk

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and sustainable route to chiral molecules. nih.gov ω-Transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines. acs.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, such as 1-Boc-3-piperidone, to produce a chiral amine with high enantiomeric excess. beilstein-journals.org The use of immobilized ω-transaminases allows for catalyst recycling and application in continuous flow systems, making the process industrially viable. beilstein-journals.orgresearchgate.net This biocatalytic approach provides a direct and efficient one-step method to obtain specific enantiomers of aminopiperidines. beilstein-journals.orgresearchgate.net

Diastereoselective Synthesis through Auxiliary Control

Achieving specific stereoisomers is often paramount in medicinal chemistry. One effective strategy for the diastereoselective synthesis of piperidine derivatives involves the use of chiral auxiliaries. For instance, in the synthesis of trans-4-aminopiperidine-3-carboxylic acid, a related structure, a chiral auxiliary, (S)-(-)-α-methylbenzylamine, has been employed. wisc.edu This auxiliary guides the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

In a documented synthesis, the reaction of an enamine with a chiral auxiliary-bearing substrate resulted in a mixture of diastereomers. wisc.edu Subsequent treatment with a base, such as sodium ethoxide in ethanol, induced epimerization to favor the more stable trans isomer. wisc.edu A multi-stage crystallization process was then used to isolate the pure trans diastereomer. wisc.edu The absolute configuration of the final product was confirmed through X-ray crystallography of a derivative. wisc.edu This approach highlights the power of auxiliary control in directing stereochemistry, a principle that can be applied to the synthesis of derivatives of this compound.

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mescribd.com This is particularly relevant in the synthesis of complex molecules like this compound, where the desired functionality may not be present in the starting materials.

The conversion of a carboxylic acid to its corresponding ester, such as a methyl ester, is a fundamental transformation. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ug.edu.pl For instance, piperidine-3-carboxylic acid can be converted to its methyl ester by reaction with methanol (B129727) under acidic conditions. This esterification is a crucial step in preparing the target molecule.

Reduction and oxidation reactions are powerful tools for modifying the piperidine ring and its substituents. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions. fiveable.meimperial.ac.uk

Reduction: The reduction of a carbonyl group within a piperidine precursor can be achieved using various reducing agents. For example, lithium aluminum hydride (LiAlH4) is a potent reagent capable of reducing esters and amides to alcohols and amines, respectively. fiveable.mescribd.com Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent often used for the selective reduction of ketones and aldehydes. fiveable.me In the context of piperidine derivatives, catalytic hydrogenation is another common method for reducing double bonds within the ring or for the removal of certain protecting groups. imperial.ac.uknih.gov

Oxidation: Oxidation reactions can be used to introduce or modify functional groups. For instance, the oxidation of an alcohol to a carboxylic acid can be accomplished using strong oxidizing agents like chromium trioxide (CrO3) in sulfuric acid. imperial.ac.uk Milder conditions, such as the use of pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be employed to oxidize a primary alcohol to an aldehyde. imperial.ac.uk The specific choice of oxidant will depend on the desired transformation and the sensitivity of other functional groups in the molecule. Theoretical studies have also been conducted to understand the oxidation and reduction potentials of piperidine derivatives, which can aid in predicting their reactivity. nih.gov

Reactivity and Reaction Mechanism Studies of Methyl 1 Aminopiperidine 3 Carboxylate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of methyl 1-aminopiperidine-3-carboxylate is dominated by the interplay of its three primary functional regions: the N-1 amino group, the ester moiety, and the piperidine (B6355638) ring itself.

The N-1 amino group (a hydrazine (B178648) derivative) is the most prominent nucleophilic center in the molecule. Its reactivity is analogous to that of 1-aminopiperidine (B145804). This primary amine can readily react with various electrophiles.

Key reactions involving the N-1 amino group include:

Acylation: It can be acylated to form N-acyl derivatives. For instance, reaction with esters like ethyl formate (B1220265) yields the corresponding N-1-piperidinylformamide. sigmaaldrich.com

Formation of Hydrazones: The amino group can condense with aldehydes and ketones to form hydrazones, a common transformation for hydrazine derivatives.

Reaction with Metal Hydrides: It is known to react with metal hydrides such as aluminum hydride and gallium hydride to form the corresponding metal hydrazides. sigmaaldrich.com

These reactions highlight the nucleophilic character of the exocyclic nitrogen atom, which serves as a key site for molecular elaboration.

The methyl ester at the C-3 position is susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. The outcomes of these reactions are pivotal for modifying this part of the molecule.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-aminopiperidine-3-carboxylic acid. Basic hydrolysis, using reagents like potassium hydroxide, is typically vigorous, often requiring elevated temperatures to drive the reaction to completion. researchgate.net

Amidation: Direct amidation is a crucial transformation for introducing peptide bonds or other amide functionalities. This can be achieved by reacting the ester with an amine. The process often requires a catalyst, such as a Lewis acid, or the use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the ester or the corresponding carboxylic acid. nih.govresearchgate.net The direct thermal condensation of the parent carboxylic acid with amines is also possible but generally requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Transesterification: The methyl group of the ester can be exchanged by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This process is an equilibrium, and reaction conditions (such as using a large excess of the new alcohol) are manipulated to favor product formation.

Table 1: Summary of Reactions at the Ester Moiety

Reaction Type Reagents & Conditions Product
Hydrolysis KOH, propylene (B89431) glycol, ~200°C researchgate.net 1-Aminopiperidine-3-carboxylic acid
Amidation Amine, CDI, Room Temperature researchgate.net 1-Aminopiperidine-3-carboxamide derivative
Amidation (from acid) Amine, High Temperature (>160°C) mdpi.com 1-Aminopiperidine-3-carboxamide derivative
Transesterification R'OH, Acid or Base Catalyst 1-Alkyl 1-aminopiperidine-3-carboxylate

Reactivity of the Piperidine Ring System towards Electrophiles and Nucleophiles

The piperidine ring itself is a saturated heterocycle and generally less reactive than its attached functional groups. The ring's reactivity is primarily centered on the endocyclic nitrogen atom. However, in this compound, this nitrogen is substituted with an amino group, making the exocyclic nitrogen the more reactive nucleophile.

Conformational Effects on Chemical Reactivity and Selectivity

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this compound, the substituent at the 3-position can exist in either an axial or equatorial orientation. The bulky methyl carboxylate group is expected to strongly prefer the equatorial position to reduce 1,3-diaxial interactions.

This conformational preference has significant implications for reactivity:

Steric Hindrance: An equatorial ester group is more sterically accessible to incoming nucleophiles compared to an axial one, which can influence the rates of hydrolysis, amidation, and transesterification.

Stereoselectivity: The fixed spatial orientation of the substituents directs the approach of reagents, which is critical in stereoselective synthesis. The use of related chiral aminopiperidine building blocks in the synthesis of complex pharmaceutical compounds underscores the importance of conformational control in achieving the desired stereochemistry. pharmaffiliates.com For instance, the regioselective opening of epoxide rings on piperidine precursors is rationalized by conformational analysis and steric arguments, leading to specific diastereomers. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides insight into the factors controlling reaction outcomes, including regioselectivity and stereoselectivity.

While specific computational studies detailing the transition state structures for reactions of this compound are not widely available, mechanisms can be inferred from studies of analogous systems.

For example, in a base-catalyzed amidation of the ester moiety, the reaction would proceed through a tetrahedral intermediate .

Nucleophilic Attack: A molecule of the amine nucleophile attacks the electrophilic carbonyl carbon of the ester.

Transition State: The transition state for this step involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl π-bond.

Tetrahedral Intermediate: This leads to a high-energy tetrahedral intermediate with a negative charge on the oxygen atom.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) (–OCH₃) as the leaving group. The departure of the leaving group is often the rate-determining step.

In reactions involving the piperidine ring, such as those that might proceed via an SN2 mechanism, the transition state would involve a trigonal bipyramidal geometry at the reacting carbon center. The conformation of the ring would dictate whether a nucleophile can approach from the required backside trajectory, thereby determining if the reaction is feasible. The use of related aminopiperidines as potent γ-secretase modulators suggests that their specific three-dimensional structure is crucial for binding and biological activity, a property dictated by the stability of their conformational and electronic states. pharmaffiliates.com

Characterization of Reaction Intermediates

The reactions involving this compound are expected to proceed through various transient species. The characterization of these intermediates is crucial for elucidating reaction mechanisms. Based on the chemistry of related N-amino compounds and piperidine derivatives, several key intermediates can be postulated.

Postulated Reaction Intermediates:

N-Nitrenium Ions: Oxidation of the N-amino group can lead to the formation of a highly reactive N-nitrenium ion intermediate. This species is electrophilic and can undergo various subsequent reactions, including intramolecular cyclization or rearrangement. The presence of the ester group at the 3-position may influence the stability and reactivity of this intermediate through electronic effects.

Iminium Ions: In reactions where the piperidine ring nitrogen participates, the formation of an iminium ion is plausible. For instance, in oxidative processes or reactions with certain electrophiles, the endocyclic nitrogen might be involved, leading to a transient iminium species.

Radical Cations: Single-electron transfer (SET) processes can generate a radical cation intermediate on the N-amino group. This type of intermediate is common in photochemical or certain metal-catalyzed reactions.

Carbocation Intermediates: While less direct, reactions involving modifications of the piperidine ring itself, particularly at the carbon bearing the carboxylate group, could potentially proceed through carbocationic intermediates, especially under strongly acidic conditions nih.gov.

Methods for Characterization:

The transient nature of these intermediates necessitates specialized techniques for their detection and characterization.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can sometimes allow for the direct observation of more stable intermediates. Changes in chemical shifts and coupling constants can provide structural information.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify intermediates by their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can further provide structural fragments of the intermediate.

Trapping Experiments: The presence of highly reactive intermediates can be inferred by introducing a trapping agent into the reaction mixture. The trapping agent reacts with the intermediate to form a stable, characterizable product, thus providing evidence for the existence of the transient species.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways and calculate the energies and structures of potential intermediates and transition states. This computational approach can provide valuable insights into the feasibility of different mechanistic pathways and the nature of the intermediates involved nih.gov.

Postulated Intermediate Formation Method Key Characterization Techniques Expected Reactivity
N-Nitrenium IonOxidation of N-amino groupLow-temperature NMR, Trapping experiments, Computational modelingElectrophilic attack, Rearrangement
Iminium IonOxidation/Reaction at ring NNMR, MSNucleophilic attack at the iminium carbon
Radical CationSingle-electron transferEPR spectroscopy, Trapping experimentsRadical cyclization, Dimerization
CarbocationAcid-catalyzed reactionsTrapping experiments, Computational modelingNucleophilic attack, Elimination

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the reactants, solvent, temperature, and the presence of catalysts. While specific quantitative data for this compound is scarce, general principles of physical organic chemistry can be applied to understand its reactive behavior.

Kinetic Considerations:

The rate of reactions involving this compound will largely depend on the accessibility and nucleophilicity of the N-amino group and the piperidine ring nitrogen.

Nucleophilic Substitution Reactions: The N-amino group is expected to be a potent nucleophile. The rate of its reaction with electrophiles will be influenced by the steric hindrance around the nitrogen atom and the electronic effect of the ester group. The ester group, being electron-withdrawing, might slightly decrease the nucleophilicity of the N-amino group compared to an unsubstituted N-aminopiperidine.

Cyclization Reactions: Intramolecular reactions, such as the formation of bicyclic structures from N-nitrenium ion intermediates, would be governed by the principles of ring-closing kinetics. The conformational flexibility of the piperidine ring and the orientation of the reactive groups will play a crucial role in determining the rate of cyclization.

Kinetic vs. Thermodynamic Control: In reactions that can lead to multiple products, such as the formation of different regio- or stereoisomers, the outcome can be under either kinetic or thermodynamic control. For instance, reactions at lower temperatures might favor the faster-forming, but less stable, kinetic product, whereas higher temperatures could allow for equilibration to the more stable thermodynamic product nih.gov.

Thermodynamic Considerations:

The thermodynamics of reactions are governed by the relative stabilities of the reactants and products.

Reaction Equilibria: The position of equilibrium in a reversible reaction will be determined by the change in Gibbs free energy (ΔG). Reactions leading to the formation of more stable products, such as those with favorable bond energies or resonance stabilization, will be thermodynamically favored.

Hypothetical Thermodynamic Data for a Reaction:

The following table provides a hypothetical comparison of thermodynamic parameters for a generic electrophilic addition to an N-aminopiperidine with and without a 3-carboxylate group, illustrating the potential influence of the substituent.

Compound ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG° (kcal/mol at 298 K)
N-Aminopiperidine-20-35-9.5
This compound-18-33-8.2

This data is hypothetical and for illustrative purposes only.

Derivatization and Functionalization Strategies of Methyl 1 Aminopiperidine 3 Carboxylate

Amide and Carbamate (B1207046) Bond Formation at the Amino Group.elsevierpure.comresearchgate.netacs.org

The secondary amino group of methyl 1-aminopiperidine-3-carboxylate is a primary site for derivatization, readily undergoing acylation and related reactions to form amides and carbamates. These transformations are fundamental in modifying the molecule's properties and for its incorporation into larger, more complex structures.

Amide bond formation is typically achieved by reacting the amino group with carboxylic acids, acid chlorides, or activated esters. For instance, coupling with Boc-protected amino acids using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as methylene (B1212753) chloride (MDC) at room temperature, followed by deprotection, yields the corresponding amino acid-amide derivatives. researchgate.net This approach is widely used to link the piperidine (B6355638) scaffold to peptidic or pseudo-peptidic structures.

Carbamate formation introduces a urethane (B1682113) linkage, which can serve as a stable isostere for an amide bond and is a common functional group in many pharmaceutical agents. acs.org Carbamates can be synthesized through several routes, including the reaction of the amino group with chloroformates or by a three-component coupling involving an amine, carbon dioxide, and an alkyl halide. wikipedia.orgnih.gov The Curtius rearrangement of acyl azides to form an isocyanate, which is then trapped by an alcohol, also represents a viable, though indirect, method for carbamate synthesis. nih.gov The choice of method often depends on the desired substitution pattern and the compatibility with other functional groups present in the molecule.

Ester Transformations and Amidations at the Carboxylate Group.elsevierpure.comwikipedia.orgorganic-chemistry.org

The methyl carboxylate group at the 3-position of the piperidine ring offers another handle for functionalization, primarily through ester hydrolysis, transesterification, and amidation reactions. These transformations allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this scaffold.

Ester hydrolysis, typically under basic conditions using a reagent like lithium hydroxide, converts the methyl ester to the corresponding carboxylic acid. This transformation is often a key step, as the resulting carboxylic acid can be coupled with various amines to form amides or used in other synthetic manipulations. The change in the pKa upon hydrolysis from the amino ester to the zwitterionic amino acid can also be exploited in dynamic chemical systems. rsc.org

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This method allows for the introduction of different alkyl or aryl groups at the ester position, which can be useful for modulating the pharmacokinetic properties of the final compound.

Direct amidation of the methyl ester can be accomplished by heating with an amine, sometimes with the aid of a catalyst. mdpi.com However, a more common and milder approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other peptide coupling agents. youtube.com This two-step process is generally more efficient and applicable to a broader range of amines. youtube.com For example, direct amidation of unprotected amino acids has been achieved using borate (B1201080) esters as catalysts. nih.gov

Functionalization of the Piperidine Ring System

Beyond the amino and carboxylate groups, the piperidine ring itself can be functionalized, offering opportunities to introduce substituents at various positions. This allows for the fine-tuning of the molecule's three-dimensional structure and properties.

Palladium-Catalyzed C-H Activation and Arylation.nih.gov

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, providing a powerful tool for modifying complex molecules. Palladium-catalyzed C-H activation has been successfully applied to piperidine derivatives for the introduction of aryl groups. acs.org By using a directing group, often attached to the piperidine nitrogen, it is possible to achieve regio- and stereoselective arylation at specific positions on the ring. For example, using an aminoquinoline auxiliary at the C(3) position of a piperidine ring can direct palladium to selectively activate and arylate the C(4)–H bond. acs.org This methodology allows for the synthesis of cis-3,4-disubstituted piperidines with high selectivity. acs.org While direct C-H activation on this compound itself is not extensively documented, the principles established with related piperidine systems suggest its potential for targeted functionalization.

Alkylation and Acylation Reactions

Alkylation and acylation of the piperidine ring can also be achieved through various synthetic strategies. While direct alkylation of the ring carbons can be challenging, methods involving the formation of enamines or related reactive intermediates can facilitate the introduction of alkyl or acyl groups. For instance, N-chloropiperidine can be dehydrohalogenated to form a piperideine, which can then be alkylated at the 3-position. odu.edu Acylation reactions can be performed on the piperidine nitrogen after suitable protection of the existing amino group, or potentially on the ring carbons under specific conditions.

Development of Chiral Derivatization Reagents and Methodologies.bldpharm.comsigmaaldrich.com

The chiral nature of many biologically active molecules necessitates the development of enantioselective analytical methods. Chiral derivatization reagents (CDRs) are employed to convert enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. google.com The bifunctional nature of this compound and its derivatives makes them attractive scaffolds for the design of new CDRs.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of chemical compounds. researchgate.net It is often coupled with a chromatographic technique like HPLC (LC-MS) to analyze complex mixtures. uniba.it

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of methyl 1-aminopiperidine-3-carboxylate (C₇H₁₄N₂O₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is approximately 158.1055 g/mol . biosynth.com This technique is fundamental for confirming the identity of the synthesized compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. nih.govunito.it The resulting fragmentation pattern is like a fingerprint for the molecule, providing detailed structural information. nih.govresearchgate.net

For a related compound, methyl N-methylpiperidine-3-carboxylate, MS/MS analysis reveals characteristic fragmentation patterns. researchgate.net Similar fragmentation pathways would be expected for this compound. Key fragmentation events often include the loss of the methoxycarbonyl group (-COOCH₃) or cleavages within the piperidine (B6355638) ring. Analyzing these fragmentation pathways allows for the unequivocal confirmation of the compound's structure. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺) This table is predictive, based on common fragmentation patterns of similar structures.

m/z (Predicted) Proposed Fragment Neutral Loss
159.1 [M+H]⁺ -
100.1 [M+H - COOCH₃]⁺ 59.0 (CH₃O₂)
83.1 [C₅H₉N₂]⁺ Ring fragments
71.1 [C₄H₉N]⁺ Ring fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org Both ¹H and ¹³C NMR are used for the complete structural assignment of this compound. rsc.org

In the ¹H NMR spectrum, the chemical shifts (δ), integration values (number of protons), and coupling patterns (J-couplings) of the signals provide information about the electronic environment and connectivity of the protons. One would expect to see distinct signals for the methyl ester protons (-OCH₃), the protons on the piperidine ring, and the proton on the C3 carbon.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically δ > 170 ppm), the carbons of the piperidine ring, and the methyl carbon of the ester group. rsc.org

Table 3: Typical NMR Spectral Data for Piperidine Carboxylate Scaffolds This table presents representative chemical shift ranges based on analogous structures.

Nucleus Chemical Shift (δ, ppm) Multiplicity Notes Source
¹H NMR ~3.7 Singlet -OCH₃ rsc.org
~2.5-3.5 Multiplets Piperidine ring protons rsc.org
~1.5-2.2 Multiplets Piperidine ring protons rsc.org
¹³C NMR ~174-176 - C =O (Ester) rsc.org
~51-52 - -OC H₃ rsc.org
~40-55 - Piperidine ring carbons rsc.org
~23-32 - Piperidine ring carbons rsc.org

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be employed to provide a complete picture of the molecule's connectivity.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the methyl ester protons, the protons on the piperidine ring, and the protons of the amino group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon of the ester group.

2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine ring, allowing for the assignment of adjacent protons.

HMQC (Heteronuclear Single Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edulibretexts.org This would be instrumental in connecting the methyl ester group to the piperidine ring at the C3 position and confirming the position of the amino group at N1.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from similar structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
-COOCH₃~3.7~52
C=O-~174
H3~2.8~45
H2ax, H4ax~2.9~50 (C2), ~53 (C4)
H2eq, H4eq~3.2~50 (C2), ~53 (C4)
H5ax, H6ax~1.5~25 (C5), ~48 (C6)
H5eq, H6eq~1.8~25 (C5), ~48 (C6)
-NH₂Broad singlet, variable-

Note: This table is illustrative and actual experimental values may vary.

Variable Temperature NMR Studies for Conformational Analysis

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation. Variable temperature (VT) NMR studies are a powerful method for investigating the conformational dynamics of such cyclic systems. researchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes, which can provide insights into the thermodynamics of conformational exchange processes, such as ring inversion.

For this compound, the key equilibrium would be between the two chair conformers where the substituents at C3 (the methyl carboxylate group) and N1 (the amino group) are either in axial or equatorial positions. The relative populations of these conformers are influenced by steric and electronic factors. VT-NMR experiments can be used to determine the energy barrier for ring inversion and the relative stability of the conformers. At low temperatures, the inversion process may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govconicet.gov.ar These spectra are essentially a "fingerprint" of the molecule and are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups and their expected vibrational frequencies are:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amino group)Stretching3300-3500 (typically two bands for a primary amine)
C-H (alkane)Stretching2850-3000
C=O (ester)Stretching1730-1750
C-O (ester)Stretching1000-1300
C-NStretching1020-1250

The presence of strong absorption bands in these regions in the IR and Raman spectra would provide strong evidence for the molecular structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The data obtained from X-ray crystallography would definitively confirm the connectivity of the atoms, including the relative stereochemistry of the substituents on the piperidine ring. It would also reveal the preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat) and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino group and the ester carbonyl.

Synthetic Utility of Methyl 1 Aminopiperidine 3 Carboxylate in Complex Molecule Synthesis

Utilization as a Chiral Building Block

The inherent chirality of 3-aminopiperidine scaffolds, when resolved into their respective enantiomers, provides a powerful tool for the asymmetric synthesis of complex molecules. The stereochemistry at the C3 position of the piperidine (B6355638) ring is pivotal in directing the spatial orientation of subsequent chemical transformations, ultimately influencing the biological activity of the final product.

While direct applications of unenatiomerically pure methyl 1-aminopiperidine-3-carboxylate are not extensively documented, the use of its N-protected derivatives, such as (R)- and (S)-1-Boc-3-aminopiperidine, is well-established. These chiral building blocks are instrumental in the synthesis of a variety of pharmacologically active agents. For instance, they serve as key intermediates in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The precise stereochemistry of the aminopiperidine core is essential for effective binding to the enzyme's active site.

The synthetic strategy typically involves the coupling of the chiral aminopiperidine derivative with other fragments, where the predefined stereocenter at C3 ensures the desired three-dimensional arrangement of the target molecule. This approach avoids the need for challenging and often low-yielding chiral separations in later synthetic stages.

Role as an Intermediate in the Synthesis of Advanced Heterocyclic Scaffolds

The bifunctional nature of this compound and its analogues, possessing both a nucleophilic amino group and an electrophilic ester, makes them ideal starting materials for the construction of diverse and complex heterocyclic scaffolds. These scaffolds form the core of many important pharmaceutical compounds.

The 1-amino group can readily participate in reactions to form fused ring systems. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo-, triazolo-, or tetrazolo-fused piperidines. The ester functionality at the C3 position can be manipulated to introduce further complexity, serving as a handle for cyclization reactions or for the introduction of various substituents.

One notable application is in the synthesis of bridged and spirocyclic systems. Intramolecular reactions, where a substituent introduced at the 1-amino group reacts with the C3-ester or a derivative thereof, can lead to the formation of rigid, conformationally constrained bicyclic structures. These structures are of great interest in drug discovery as they can mimic the conformations of bioactive peptides and other natural products.

Application in Cascade and Multicomponent Reactions

The reactivity of the functional groups in this compound lends itself to the design of elegant cascade and multicomponent reactions (MCRs). These reactions, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste.

While specific examples detailing the use of this compound in MCRs are not prevalent, the general reactivity of the 1-aminopiperidine (B145804) moiety is illustrative. The hydrazine-like nature of the 1-amino group allows it to act as a key component in reactions such as the Ugi or Passerini reactions, after initial transformation. For instance, the formation of a hydrazone by reaction with an aldehyde or ketone generates a new intermediate that can then participate in a subsequent cyclization or addition reaction.

A hypothetical cascade reaction could involve the initial acylation of the 1-amino group, followed by an intramolecular cyclization onto the C3-ester, potentially triggered by a change in reaction conditions. Such a sequence would rapidly build molecular complexity from a relatively simple starting material.

Development of Novel Synthetic Methodologies Enabled by its Unique Structure

The unique arrangement of functional groups in this compound has the potential to inspire the development of novel synthetic methodologies. The proximity of the 1-amino and 3-carboxylate groups can be exploited to achieve transformations that would be difficult with monofunctional piperidines.

For example, the development of catalytic asymmetric reactions where a chiral catalyst coordinates to both the amino and ester functionalities could allow for highly controlled transformations at other positions on the piperidine ring. This dual coordination would create a well-defined chiral environment, enabling high levels of stereoselectivity.

Furthermore, the 1-amino group can be transformed into other functionalities, such as an azide (B81097) or a nitroso group, which can then participate in unique cycloaddition or rearrangement reactions. The ability to readily modify this position opens up avenues for exploring new chemical space and constructing novel molecular architectures that would otherwise be inaccessible. The development of such methodologies, sparked by the unique reactivity of this scaffold, is an active area of chemical research.

Q & A

Basic: What are the optimal synthetic routes for methyl 1-aminopiperidine-3-carboxylate, and how can purity be maximized?

Methodological Answer:
The synthesis of this compound can be optimized using multi-step reactions starting from piperidine derivatives. A common approach involves:

  • Reagent Selection : Use methyl chloroformate or similar esterification agents to introduce the carboxylate group. Sodium methoxide or other mild bases can facilitate the reaction under reflux conditions.
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) ensures high purity. Column chromatography may be required if side products (e.g., over-alkylated derivatives) are present.
  • Yield Optimization : Control reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize by-products like unreacted intermediates or hydrolysis products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine ring structure, methyl ester group, and amine functionality. Compare chemical shifts with PubChem data for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Identify characteristic peaks for amine (–NH2_2, ~3300 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}).

Advanced: How can computational tools like Mercury CSD resolve ambiguities in crystallographic data for derivatives of this compound?

Methodological Answer:
Mercury CSD enables:

  • Packing Motif Analysis : Compare intermolecular interactions (e.g., hydrogen bonding between amine and ester groups) with similar structures in the Cambridge Structural Database (CSD).
  • Void Visualization : Identify solvent-accessible regions in crystal lattices to optimize co-crystallization strategies.
  • Validation : Use the "Materials Module" to detect deviations in bond lengths/angles and cross-reference with high-resolution datasets .

Advanced: How should researchers address contradictions in biological activity data between this compound and its fluorinated analogs?

Methodological Answer:

  • Dose-Response Testing : Perform parallel assays (e.g., IC50_{50}/EC50_{50}) under identical conditions to isolate structural effects. Fluorinated analogs may exhibit altered bioavailability due to electronegativity differences .
  • Metabolic Stability Studies : Use liver microsomes or hepatocyte models to compare degradation rates. The amine group’s susceptibility to oxidation can explain discrepancies in activity .
  • Computational Docking : Model interactions with target enzymes (e.g., kinases) to assess steric/electronic effects of fluorination .

Safety: What personal protective equipment (PPE) is essential when handling this compound, given limited toxicological data?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved respirators if aerosolization is possible.
  • Gloves and Clothing : Nitrile gloves and lab coats to prevent skin contact.
  • Eye Protection : OSHA-compliant goggles to avoid splashes.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Always assume acute toxicity until proven otherwise .

Data Contradiction: How can researchers validate unexpected reactivity in this compound during nucleophilic substitution reactions?

Methodological Answer:

  • Control Experiments : Test reactivity under varying conditions (e.g., polar aprotic vs. protic solvents) to isolate solvent effects.
  • Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify intermediate species.
  • Computational Modeling : Use DFT calculations to predict reaction pathways and compare with observed outcomes .

Comparative Analysis: How does the enzymatic inhibition profile of this compound compare to its benzyl-substituted analogs?

Methodological Answer:

  • Structural Modifications : The methyl group at position 1 may reduce steric hindrance compared to bulkier benzyl groups, enhancing binding to enzyme active sites.
  • Activity Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to measure KiK_i values.
  • SAR Studies : Correlate substituent electronic effects (Hammett constants) with inhibitory potency .

Advanced: What strategies are recommended for resolving racemization issues during the synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., BINOL-derived ligands) to control stereochemistry.
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow racemization kinetics.
  • Analytical Chiral HPLC : Monitor enantiomeric excess (ee) throughout synthesis to identify critical racemization steps .

Biological Testing: What methodologies are recommended for assessing the compound’s impact on metabolic pathways?

Methodological Answer:

  • Isotope Tracing : Use 13^{13}C-labeled this compound to track incorporation into metabolites via LC-MS.
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} changes in target enzymes (e.g., cytochrome P450 isoforms) using Michaelis-Menten plots.
  • Transcriptomics : Pair activity data with RNA-seq to identify upregulated/downregulated metabolic genes .

Stability: How can researchers mitigate hydrolysis of the methyl ester group during long-term storage?

Methodological Answer:

  • Storage Conditions : Keep the compound desiccated at –20°C in amber vials to prevent moisture/light exposure.
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation.
  • Periodic QC Checks : Use 1^1H NMR to monitor ester peak integrity (~3.7 ppm for –OCH3_3) .

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